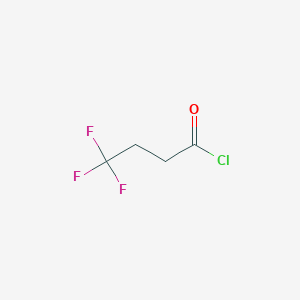
4,4,4-Trifluorobutanoyl chloride
概要
説明
4,4,4-Trifluorobutanoyl chloride is a fluorinated organic compound with the molecular formula C4H4ClF3O and a molecular weight of 160.52 g/mol . It is a colorless liquid with a pungent odor and is highly reactive. This compound is widely used as a reagent in organic synthesis, particularly in the preparation of hydrazide compounds with pyriproxyfen, which are useful for pest control .
準備方法
4,4,4-Trifluorobutanoyl chloride is typically synthesized from 4,4,4-trifluorobutyric acid. The synthesis involves the reaction of 4,4,4-trifluorobutyric acid with acylating agents such as thionyl chloride or oxalyl chloride . The reaction is carried out under reflux conditions, and the product is purified by distillation. Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
4,4,4-Trifluorobutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4,4,4-trifluorobutyric acid.
Reduction: It can be reduced to 4,4,4-trifluorobutanol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions are amides, esters, and alcohols .
科学的研究の応用
4,4,4-Trifluorobutanoyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: It is employed in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, fluorinated polymers, and surfactants.
作用機序
The mechanism of action of 4,4,4-trifluorobutanoyl chloride involves its high reactivity due to the presence of the acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
類似化合物との比較
4,4,4-Trifluorobutanoyl chloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. Similar compounds include:
4,4,4-Trifluorobutyric acid: The precursor for the synthesis of this compound.
4,4,4-Trifluorobutanol: A reduction product of this compound.
4,4,4-Trifluorobutyraldehyde: Another derivative used in organic synthesis.
These compounds share the trifluoromethyl group but differ in their functional groups and reactivity, making this compound a versatile reagent in various chemical transformations .
特性
IUPAC Name |
4,4,4-trifluorobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWIPRPYWOTKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568261 | |
| Record name | 4,4,4-Trifluorobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406-91-7 | |
| Record name | 4,4,4-Trifluorobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
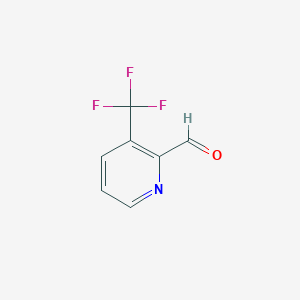
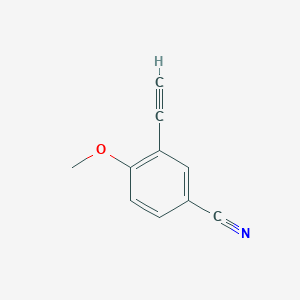
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)

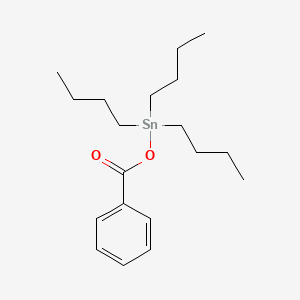
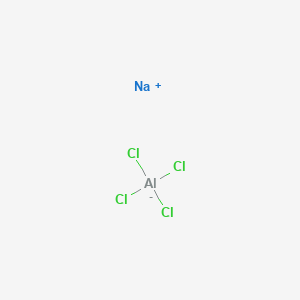

![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)
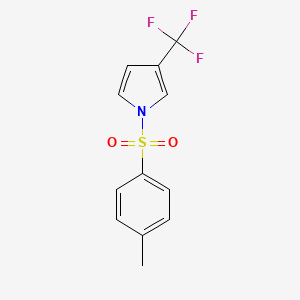
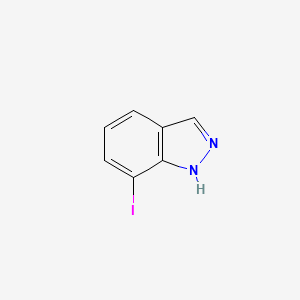
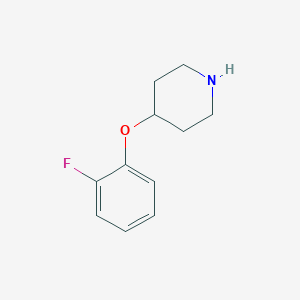
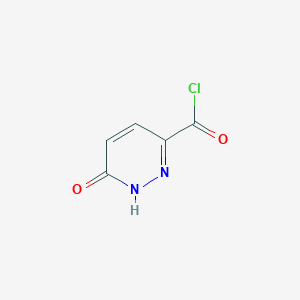
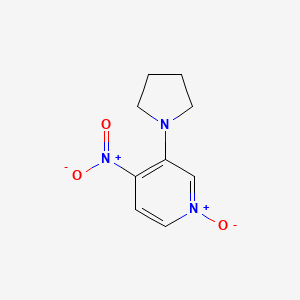
![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1317494.png)
